molecular formula C12H13NO3 B1589100 (R)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 160695-26-1

(R)-4-Phenyl-3-propionyloxazolidin-2-one

Cat. No. B1589100
CAS RN: 160695-26-1
M. Wt: 219.24 g/mol
InChI Key: TYZVFKRBBHHHSX-JTQLQIEISA-N
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Description

(R)-4-Phenyl-3-propionyloxazolidin-2-one, also known as (R)-PPO, is an organic compound that has a wide range of applications in the scientific research field. It is a chiral molecule, which means it exists in two forms that are mirror images of each other, known as enantiomers. (R)-PPO has been studied for its potential as a drug, a catalyst and an enzyme inhibitor, and is also used in a variety of laboratory experiments.

Scientific Research Applications

  • Chiral Auxiliary in Asymmetric Synthesis :

  • Synthesis of Amino Acid Derivatives :

    • In the realm of amino acid chemistry, this compound underwent 1,3-dipolar cycloaddition to yield a protected isoxazoline amino acid, demonstrating regiospecificity and high stereoselectivity in the process (Kelly‐Basetti, Mackay, Pereira, Savage, & Simpson, 1994).
  • Preparation of Fluorescent Compounds :

    • It has been used in the synthesis of fluorescent compounds, illustrating its versatility in creating optically active molecules with potential applications in various fields (Tang & Verkade, 1996).
  • Enzymatic Synthesis Applications :

    • This compound has been synthesized using enzymatic methods, highlighting its role in biocatalysis and the production of intermediates for potent cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).
  • Quantitative Structure-Activity Relationship (QSAR) Studies :

    • In QSAR studies, this compound has contributed to understanding the antibacterial activity of 3-aryloxazolidin-2-ones, offering insights into the design of new potent molecules (Karki & Kulkarni, 2001).
  • Synthesis of Novel Chiral Allenamides :

  • Synthesis and Biological Activity Studies :

    • It has been used in synthesizing azetidinones and thiazolidinones linked to indole nucleus, where these compounds were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showcasing the compound's
    role in creating biologically active molecules .

properties

IUPAC Name

(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVFKRBBHHHSX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461256
Record name (R)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Phenyl-3-propionyloxazolidin-2-one

CAS RN

160695-26-1
Record name (R)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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